molecular formula C9H11BrO2 B1361330 4-Bromobenzaldehyde dimethyl acetal CAS No. 24856-58-4

4-Bromobenzaldehyde dimethyl acetal

Cat. No. B1361330
CAS RN: 24856-58-4
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
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Description

4-Bromobenzaldehyde dimethyl acetal (4-BBDA) is a versatile organic compound extensively utilized in diverse scientific research fields . This compound consists of a benzene-derived aldehyde with a bromine atom substitution at the 4-position and a dimethyl acetal group attached . It serves multiple roles, functioning as a reagent, catalyst, ligand, and building block for synthesizing various organic compounds .


Synthesis Analysis

4-Bromobenzaldehyde diethyl acetal can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of triethylamine and titanium chloride .


Molecular Structure Analysis

The molecular formula of 4-Bromobenzaldehyde dimethyl acetal is C9H11BrO2 . The SMILES string representation is COC(OC)c1ccc(Br)cc1 .


Chemical Reactions Analysis

In organic synthesis, 4-Bromobenzaldehyde dimethyl acetal serves as a nucleophile, initiating covalent bond formation by reacting with electrophiles . It also finds extensive use in organic synthesis, catalysis, and materials science .


Physical And Chemical Properties Analysis

4-Bromobenzaldehyde dimethyl acetal is a colorless liquid that exhibits excellent solubility in numerous organic solvents . It has a molecular weight of 231.09 , a boiling point of 94 °C/3.3 mmHg , and a specific gravity of 1.39 . The refractive index is 1.53 .

Scientific Research Applications

Synthesis of Antibiotic Stilbenes

  • Application : 4-Bromobenzaldehyde dimethyl acetal is used in the synthesis of antibiotic stilbenes, which have significant antibiotic activity. This involves reductive metalation followed by reaction with suitable electrophiles (Azzena, Idini, & Pilo, 2003).

Stereoselective Opening of Acetals

  • Application : Acetals derived from this compound are utilized to prepare optically active secondary alcohols from aldehydes. This process involves unusual mechanisms and can achieve high diastereoselectivities (Guindon et al., 1991).

Investigation in Polarographic Estimation

  • Application : It plays a role in the polarographic estimation of certain benzaldehyde derivatives, particularly in the manufacturing of dimethyl terephthalate and purified terephthalic acid (Koshy et al., 1995).

Acetal Dynamic Combinatorial Libraries

  • Application : This compound is instrumental in creating dynamic combinatorial libraries (DCLs) used in chemical synthesis, enabling the formation of diverse cyclic and acyclic species (Berkovich-Berger & Lemcoff, 2008).

Acetalization Mechanism Studies

  • Application : The acetalization mechanism of related compounds, such as 2-hydroxybenzaldehyde, using halogen acid catalysts, is studied to understand the reaction steps and energy changes involved, which has implications for broader chemical synthesis applications (Yusuf, Roza, & Nasution, 2017).

Intramolecular Nucleophilic Assistance in Acetal Reactions

  • Application : Research into the hydrolyses of related acetals, such as 4-aminobutyraldehyde diethyl acetal, provides insights into the reactions of acetals and the absence of significant nucleophilic assistance, which is vital for understanding reaction mechanisms (Anderson & Capon, 1972).

Safety And Hazards

4-Bromobenzaldehyde dimethyl acetal is classified as a combustible liquid. It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFNGPDYMFEHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350882
Record name 4-Bromobenzaldehyde dimethyl acetal
Source EPA DSSTox
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(dimethoxymethyl)benzene

CAS RN

24856-58-4
Record name 4-Bromobenzaldehyde dimethyl acetal
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Record name 4-Bromobenzaldehyde dimethyl acetal
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Record name 1-bromo-4-(dimethoxymethyl)benzene
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Record name 1-bromo-4-(dimethoxymethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (21.9 g, 120 mmol), methyl orthoformate (50 mL, 457 mmol), and para-toluenesulfonic acid (0.05 g, 0.29 mmol) in 100 mL of methanol was heated under reflux for 5 hours. The solvent was removed under vacuum and distillation of the remaining residue gave 1-bromo-4-(dimethoxymethyl)benzene (2.24 g, 9.7 mmol) as a clear colorless oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

21.1 g (114 mmol) of 4-bromobenzaldehyde and 20 ml (182 mmol) of trimethyl orthoformate (both Fluka, Buchs, Switzerland) are dissolved in 35 ml of methanol, and 0.65 g (3.4 mmol) of p-toluenesulfonic acid monohydrate is added at room temperature (exothermic reaction). The reaction mixture is stirred at room temperature under nitrogen for 20 hours. The acid is then neutralised with 0.62 ml of 30% sodium methanolate solution in methanol (3.4 mmol); the reaction mixture is concentrated using a rotary evaporator and the residue is distilled. The title compound is obtained in the form of a colourless liquid. TLC: Rf=0.58 (hexane/ethyl acetate 2:1). B.p.: 90-92° C. (4 mbar). 1H-NMR (CDCl3; 200 MHz): 7.50 and 7.32/each d, J=9 (2×2H); 5.36/s (1H); 3.31/s (6H).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

50 g of 4-bromobenzaldehyde and 30 ml of o-triethyl formate are agitated for 5 hours at room temperature in 60 ml of methanol and 0.8 ml of thionyl chloride. After that, another 0.2 ml of thionyl chloride are added. The batch is poured into aqueous bicarbonate solution after 30 minutes and extracted with chloroform, washed with aqueous bicarbonate solution and water, dried above sodium sulfate, and concentrated by evaporation under reduced pressure. 68 g of 4-bromobenzaldehyde dimethyl ketal are obtained in the form of colourless oil.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
o-triethyl formate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromobenzaldehyde dimethyl acetal
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4-Bromobenzaldehyde dimethyl acetal
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4-Bromobenzaldehyde dimethyl acetal
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Reactant of Route 5
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4-Bromobenzaldehyde dimethyl acetal
Reactant of Route 6
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4-Bromobenzaldehyde dimethyl acetal

Citations

For This Compound
72
Citations
J Wu, GG Chang, YQ Peng, XC Ma, SC Ke… - Chemical …, 2020 - pubs.rsc.org
… Second step: 2 bar H 2 , 80 C, stir at 500 rpm, 24 h.b 46 mg of 4-bromobenzaldehyde dimethyl acetal.c 46 mg of anisaldehyde dimethyl acetal.d 46 mg of benzaldehyde dimethyl acetal, …
Number of citations: 19 pubs.rsc.org
U Tilstam, H Weinmann - Organic process research & …, 2002 - ACS Publications
… For the reliability of the method one experiment with 4-bromobenzaldehyde dimethyl acetal (2) in 20 vols of THF was performed five times (see Table 1). In all cases the reaction started …
Number of citations: 127 pubs.acs.org
EA Mensah, SD Green, J West, T Kindoll… - Synlett, 2019 - thieme-connect.com
The development of a new, highly efficient, and simple method for masking carbonyl groups as acetals and ketals is described. This methodology relies on the nature of the palladium …
Number of citations: 4 www.thieme-connect.com
SE House, KWC Poon, H Lam… - The Journal of Organic …, 2006 - ACS Publications
… A solution of 4-bromobenzaldehyde dimethyl acetal (350 μL, 2.1 mmol) in 5 mL of THF was then added dropwise over 45 min via a pressure-equalizing addition funnel at 0 C. The …
Number of citations: 14 pubs.acs.org
P Li, Y Yu, PP Huang, H Liu, CY Cao… - Journal of Materials …, 2014 - pubs.rsc.org
… 4-Bromobenzaldehyde dimethyl acetal, 4-chlorobenzaldehyde dimethyl acetal, 4-propylbenzaldehyde dimethyl acetal and 4-methylbenzaldehyde dimethyl acetal were purchased from …
Number of citations: 47 pubs.rsc.org
N Sagawa, H Moriya, S Hosokawa - Organic letters, 2017 - ACS Publications
… Reactions with 4-bromobenzaldehyde dimethyl acetal and dibenzyl acetal gave 4i and 4j in high yield with high stereoselectivity (Table 3, entries 2 and 3). p- and m-…
Number of citations: 15 pubs.acs.org
ZS Zhao, Y Zhang, T Fang, ZB Han… - ACS Applied Nano …, 2020 - ACS Publications
… Compared to benzaldehyde dimethyl acetal, the electron-deficient benzaldehyde dimethyl acetal derivative, 4-bromobenzaldehyde dimethyl acetal, had a higher conversion in the …
Number of citations: 45 pubs.acs.org
X Creary, T Aldridge - The Journal of Organic Chemistry, 1991 - ACS Publications
… A solution of 5.72 g of 4bromobenzaldehyde dimethyl acetal (18p) in 70 mL of tetrahydrofuran was cooled to -78 C and 16.0 mL of 1.6 M n-BuLi in hexanes was added dropwise to the …
Number of citations: 27 pubs.acs.org
H Tsukada, Y Mukaeda, S Hosokawa - Organic letters, 2013 - ACS Publications
… At first, the reaction using the chiral dienol ether 1 and 4-bromobenzaldehyde dimethyl acetal c was examined with Lewis acids including TiCl 4 , SnCl 4 , BF 3 ·OEt 2 , TMSOTf, and Et 2 …
Number of citations: 42 pubs.acs.org
A Correa, R Martin - Journal of the American Chemical Society, 2009 - ACS Publications
A novel protocol for the direct carbon dioxide insertion (CO 2 ) into aryl halides in a catalytic manner is presented herein. Unlike other carboxylation methods using CO 2 , there is no …
Number of citations: 336 pubs.acs.org

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